

# validating the suppression of spermatogenesis by Dimethandrolone Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dimethandrolone Undecanoate

Cat. No.: B607120 Get Quote

# Dimethandrolone Undecanoate (DMAU): A New Frontier in Male Contraception

A comprehensive guide to the suppression of spermatogenesis by **Dimethandrolone Undecanoate** (DMAU), with a comparative analysis against other emerging male contraceptive agents.

**Dimethandrolone undecanoate** (DMAU) is an investigational oral male contraceptive agent that has shown significant promise in clinical trials for the reversible suppression of spermatogenesis. This guide provides a detailed overview of the experimental data supporting DMAU's efficacy, a comparison with other hormonal male contraceptive candidates in development, and a breakdown of the methodologies used in key clinical studies.

#### **Mechanism of Action**

DMAU is a synthetic steroid with both androgenic and progestin-like activity.[1] Its primary mechanism of action involves the suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. This suppression leads to a significant reduction in intratesticular testosterone and disrupts the hormonal signaling required for the production of sperm.[2]





Click to download full resolution via product page

Caption: DMAU's mechanism of action on the hypothalamic-pituitary-gonadal (HPG) axis.

# **Comparative Efficacy and Safety**

DMAU is being developed alongside other promising oral and transdermal male contraceptives. The most notable alternatives include 11-beta-methyl-19-nortestosterone dodecylcarbonate (11-beta-MNTDC), a "sister compound" to DMAU, and a transdermal gel combining Nestorone® (segesterone acetate) and testosterone (NesT).[3] While direct head-to-head clinical trials on spermatogenesis suppression are not yet available, existing data allows for a preliminary comparison of their performance.

#### **Hormonal Suppression and Side Effects**

The following table summarizes the key findings from clinical trials of DMAU and its comparators.



| Feature                     | Dimethandrolone<br>Undecanoate<br>(DMAU)                                                     | 11-beta-MNTDC                                                                                                | Nestorone-<br>Testosterone<br>(NesT) Gel                         |
|-----------------------------|----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|
| Administration              | Oral, once daily with food                                                                   | Oral, once daily with food                                                                                   | Transdermal gel, daily                                           |
| Dosage (in trials)          | 100, 200, 400 mg                                                                             | 200, 400 mg                                                                                                  | 8 mg Nestorone / 74<br>mg Testosterone                           |
| Testosterone<br>Suppression | Marked suppression                                                                           | Marked suppression                                                                                           | Maintained in normal range                                       |
| LH & FSH<br>Suppression     | Marked suppression                                                                           | Marked suppression                                                                                           | Marked suppression                                               |
| Time to Sperm Suppression   | Not yet fully<br>determined in long-<br>term studies                                         | Not yet fully<br>determined in long-<br>term studies                                                         | Median of less than 8<br>weeks to <1<br>million/mL sperm         |
| Reported Side Effects       | Mild weight gain, decrease in HDL ("good") cholesterol, some reports of decreased libido.[3] | Mild fatigue, acne,<br>headache, some<br>reports of decreased<br>libido and mild erectile<br>dysfunction.[4] | Minimal adverse<br>effects reported.[5]                          |
| Contraceptive Efficacy      | Long-term efficacy studies are ongoing.                                                      | Long-term efficacy studies are ongoing.                                                                      | 89% of men achieved<br>sperm concentration ≤<br>1 million/mL.[5] |

## **Experimental Protocols**

The most widely reported clinical trial for oral DMAU is a 28-day, randomized, double-blind, placebo-controlled study.[2][6]

## 28-Day Oral DMAU Clinical Trial Workflow





Workflow of a 28-day oral DMAU clinical trial.

Click to download full resolution via product page

Caption: A simplified workflow of a typical 28-day clinical trial for oral DMAU.



Key Methodological Details of the 28-Day DMAU Trial:

- Participants: Healthy male volunteers, typically between the ages of 18 and 50, with normal baseline hormone levels and a BMI below 33.[7]
- Design: The studies are generally double-blind and placebo-controlled, with participants randomly assigned to receive either DMAU at varying doses (e.g., 100 mg, 200 mg, 400 mg) or a placebo.[2]
- Administration: Participants are instructed to take the oral capsules daily with a high-fat meal to ensure optimal absorption.
- Monitoring and Data Collection: Throughout the 28-day treatment period, participants undergo regular monitoring, which includes:
  - Vital sign measurements.
  - Blood draws to assess hormone levels (testosterone, LH, FSH), lipid profiles, and other safety markers.
  - Reporting of any adverse events.
- Follow-up: After the treatment period, there is a recovery phase where hormone levels are monitored to confirm they return to baseline, demonstrating the reversibility of the treatment.
   [6]

### Conclusion

**Dimethandrolone undecanoate** represents a significant advancement in the development of a male oral contraceptive. Clinical trial data has consistently demonstrated its ability to effectively and reversibly suppress the key hormones required for spermatogenesis. While generally well-tolerated, some mild side effects have been reported.

Comparative analysis with other emerging male contraceptives like 11-beta-MNTDC and the Nestorone-Testosterone gel suggests that multiple promising options are on the horizon. Each of these candidates has a unique profile of administration, efficacy, and side effects. The



development of these alternatives provides a broader range of potential choices to meet the diverse needs and preferences of users.

Further long-term studies are necessary to fully validate the contraceptive efficacy and long-term safety of DMAU and its counterparts. However, the current body of evidence strongly supports the continued investigation of DMAU as a viable and revolutionary option for male-controlled contraception.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparison of Metabolic Effects of the Progestational Androgens Dimethandrolone Undecanoate and 11β-MNTDC in Healthy Men PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill PMC [pmc.ncbi.nlm.nih.gov]
- 3. Male contraception: narrative review of ongoing research PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daily Oral Administration of the Novel Androgen 11β-MNTDC Markedly Suppresses Serum Gonadotropins in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acceptability of oral dimethandrolone undecanoate in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [validating the suppression of spermatogenesis by Dimethandrolone Undecanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607120#validating-the-suppression-of-spermatogenesis-by-dimethandrolone-undecanoate]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com